N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-5-4-12-11(15)8-2-3-9-10(6-8)14-7-13-9/h7-8H,2-6H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLQXXGPIQVSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCC2=C(C1)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the reaction of 4,5,6,7-tetrahydro-1H-1,3-benzodiazole with 2-methoxyethylamine in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
BK80989 (2-Methyl-N-[3-(morpholin-4-yl)propyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide)
This analogue shares the benzodiazole-carboxamide core but replaces the 2-methoxyethyl group with a 3-(morpholin-4-yl)propyl chain. The morpholine ring introduces a tertiary amine, enhancing water solubility compared to the methoxyethyl group. However, the bulkier substituent may reduce membrane permeability, limiting central nervous system (CNS) penetration .
A-836,339 (N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)
The methoxyethyl group here is critical for balancing lipophilicity and solubility, a design principle shared with the target compound .
Functional Analogues with Heterocyclic Variations
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
This benzothiazole derivative replaces the diazole nitrogens with sulfur. The thiazole’s lower electronegativity reduces hydrogen-bonding capacity but increases lipophilicity, favoring blood-brain barrier penetration. Unlike the target compound’s amide, the ester group in this analogue may confer metabolic instability .
Goxalapladib (N-[1-(2-Methoxyethyl)piperidin-4-yl]-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl]acetamide)
Goxalapladib shares the 2-methoxyethyl substituent but incorporates it into a piperidine ring within a larger, multi-functional structure. The methoxyethyl group likely enhances solubility in this context, while the piperidine and trifluoromethyl biphenyl moieties contribute to target specificity (e.g., lipoprotein-associated phospholipase A2 inhibition in atherosclerosis) .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural analogs.
Research Findings and Mechanistic Insights
- Methoxyethyl Group : The 2-methoxyethyl substituent in the target compound and analogues like Goxalapladib improves aqueous solubility without excessive hydrophilicity, a critical factor in oral bioavailability .
- Benzodiazole vs.
- Amide vs. Ester Functionalization : The carboxamide group in the target compound offers metabolic stability over ester-containing analogues, which are prone to hydrolysis by esterases .
Biological Activity
N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a tetrahydro-benzodiazole ring system, which is significant for its biological interactions. The presence of the methoxyethyl group may influence its pharmacokinetics and receptor interactions.
2. Antioxidant Activity
Compounds within the benzodiazole family have demonstrated antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Although direct studies on this specific compound's antioxidant capacity are scarce, the general trend among similar compounds indicates a promising activity that warrants further investigation.
3. Antimicrobial Activity
Benzodiazole derivatives have shown antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. Further studies are needed to evaluate the specific antimicrobial efficacy of N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide.
Case Study 1: Antidepressant Efficacy
In a comparative study of various benzodiazoles and their derivatives, compounds with similar structural features to N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide exhibited significant antidepressant activity in animal models. These findings suggest that this compound may also possess similar therapeutic potential.
Case Study 2: Antioxidant Properties
A study focusing on the antioxidant activities of various benzodiazole derivatives found that certain modifications could enhance their radical scavenging capabilities. This highlights the importance of structural variations in determining biological activity and suggests avenues for future research regarding N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
